molecular formula C13H20Cl2N2 B15128340 4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride

4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride

Cat. No.: B15128340
M. Wt: 275.21 g/mol
InChI Key: NAQWWTRFQBSPRA-UHFFFAOYSA-N
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Description

4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride is an organic compound with a molecular formula of C13H20Cl2N2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyridine and cyclohexane, featuring a chloropyridinyl group and a methylcyclohexylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and N-methylcyclohexanamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 0°C and 25°C.

    Catalysts and Reagents: Commonly used catalysts include palladium on carbon (Pd/C) and reagents such as sodium borohydride (NaBH4) for reduction reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-chloropyridin-3-yl)methyl)morpholine
  • N-((6-chloropyridin-3-yl)methyl)-N-methylamine

Uniqueness

4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridinyl group and a methylcyclohexylamine moiety makes it particularly versatile in various applications.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

4-[(6-chloropyridin-3-yl)methyl]-N-methylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C13H19ClN2.ClH/c1-15-12-5-2-10(3-6-12)8-11-4-7-13(14)16-9-11;/h4,7,9-10,12,15H,2-3,5-6,8H2,1H3;1H

InChI Key

NAQWWTRFQBSPRA-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)CC2=CN=C(C=C2)Cl.Cl

Origin of Product

United States

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